

A Technical Guide to Nimodipine-d7 for the Research Professional

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Compound of Interest		
Compound Name:	Nimodipine-d7	
Cat. No.:	B565473	Get Quote

An in-depth examination of the commercial availability, technical specifications, and analytical applications of the deuterated internal standard, **Nimodipine-d7**.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of **Nimodipine-d7**. This deuterated analog of Nimodipine is a critical tool in pharmacokinetic and bioanalytical studies, serving as an internal standard for the precise quantification of Nimodipine in biological matrices. This document outlines its commercial suppliers, key technical data, and provides insights into its application in experimental settings.

Commercial Availability and Suppliers

Nimodipine-d7 is readily available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the key commercial sources and their respective product specifications.



Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantitie s
Protherage n	PIMP4697 7	1246815- 36-0	C21H19D7N 2O7	425.49	Not specified	10mg, 25mg, 50mg, 100mg
Cayman Chemical	30720	1246815- 36-0	C21H19D7N 2O7	425.5	>99% deuterated forms (d1- d7)	500 μg, 1 mg
Santa Cruz Biotechnol ogy	sc-479483	1246815- 36-0	C21H19D7N 2O7	425.48	≥97%	Not specified
Pharmaffili ates	PA STI 067800	1246815- 36-0	C21H19D7N 2O7	425.48	Not specified	Not specified
Veeprho	Not specified	1246815- 36-0	Not specified	Not specified	Not specified	Not specified
Simson Pharma Limited	Not specified	1246815- 36-0	Not specified	Not specified	Not specified	Not specified
TLC Pharmaceu tical Standards	N-153	1246815- 36-0	C21H19D7N 2O7	425.49	Not specified	Common Package: 10, 25, 50, 100mg

Technical Profile

Nimodipine-d7, with the formal name 3-(2-methoxyethyl) 5-(propan-2-yl-d7) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a deuterated form of Nimodipine.[1] Nimodipine is a dihydropyridine calcium channel blocker.[2] The stable isotope labeling with deuterium makes **Nimodipine-d7** an ideal internal standard for bioanalytical quantification of Nimodipine using mass spectrometry-based methods like gas chromatography-mass



spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] Its physical and chemical properties are nearly identical to Nimodipine, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in the mass spectrometer.

Key Applications:

- Internal Standard: The primary application of **Nimodipine-d7** is as an internal standard in pharmacokinetic and drug metabolism studies to accurately quantify Nimodipine concentrations in biological samples such as plasma, serum, and tissue homogenates.[3][4]
- Vasodilator Research: As a labeled analog of a cerebral vasodilator, it can be utilized in research investigating the mechanisms of vasodilation.[5]

Experimental Protocol: Quantification of Nimodipine in Plasma using LC-MS/MS with Nimodipine-d7 as an Internal Standard

The following is a generalized experimental protocol for the quantification of Nimodipine in a biological matrix, employing **Nimodipine-d7** as an internal standard. This protocol is a composite of standard bioanalytical practices and should be optimized for specific laboratory conditions and instrumentation.

- 1. Materials and Reagents:
- Nimodipine analytical standard
- Nimodipine-d7 internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water



- Human plasma (or other relevant biological matrix)
- 2. Standard and Internal Standard Stock Solution Preparation:
- Prepare a stock solution of Nimodipine (1 mg/mL) in methanol.
- Prepare a stock solution of Nimodipine-d7 (1 mg/mL) in methanol.
- From these stock solutions, prepare working solutions of Nimodipine for the calibration curve and quality control (QC) samples by serial dilution in a mixture of acetonitrile and water (e.g., 50:50 v/v).
- Prepare a working solution of **Nimodipine-d7** (e.g., 100 ng/mL) in the same diluent.
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample (calibration standard, QC, or unknown), add 20 μL of the
 Nimodipine-d7 internal standard working solution.
- Vortex briefly to mix.
- Add 300 μL of cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion (e.g., 10 μL) into the LC-MS/MS system.
- 4. LC-MS/MS Conditions (Illustrative):
- · Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm)



- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 30% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Mass Spectrometry (Triple Quadrupole):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Nimodipine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)
 - **Nimodipine-d7**: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, will be shifted by +7 Da from Nimodipine)
 - Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

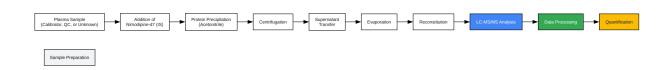
5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Nimodipine to Nimodipine-d7
 against the nominal concentration of the calibration standards.
- Use a linear regression model with appropriate weighting to fit the data.
- Determine the concentration of Nimodipine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow



The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Nimodipine using **Nimodipine-d7**.



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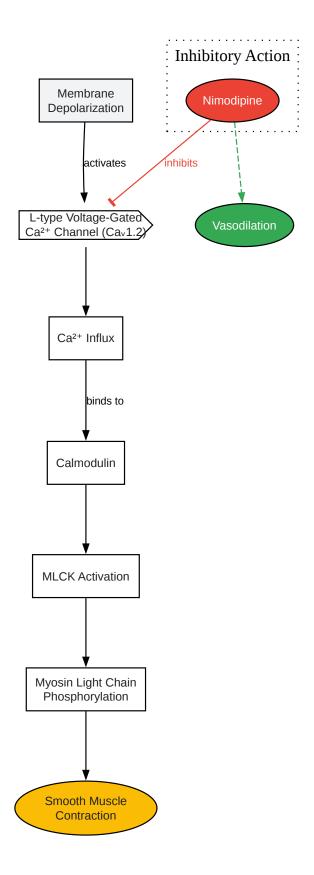
Caption: Bioanalytical workflow for Nimodipine quantification.

Signaling Pathway Context: Nimodipine's Mechanism of Action

While **Nimodipine-d7**'s primary role is as an internal standard, understanding the mechanism of action of the parent compound, Nimodipine, is crucial for its application in pharmacological research. Nimodipine is a potent inhibitor of L-type voltage-gated calcium channels (Ca_v1.2).[3] [4] The influx of calcium through these channels is a critical step in various physiological processes, including smooth muscle contraction and neuronal signaling. By blocking these channels, Nimodipine induces vasodilation, particularly in the cerebral arteries, which is the basis for its therapeutic use in preventing vasospasm following subarachnoid hemorrhage.

The following diagram illustrates the simplified signaling pathway of Nimodipine's action on vascular smooth muscle cells.





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Caption: Nimodipine's inhibitory action on calcium channels.



This technical guide provides a foundational understanding of **Nimodipine-d7** for research and drug development professionals. For specific applications, further optimization of experimental protocols and careful consideration of the analytical instrumentation are essential. Always refer to the supplier's certificate of analysis for lot-specific information on purity and identity.

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